molecular formula C19H17NO5 B12893194 2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid CAS No. 83287-04-1

2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid

Cat. No.: B12893194
CAS No.: 83287-04-1
M. Wt: 339.3 g/mol
InChI Key: IVFUIBMLKMCJOL-UHFFFAOYSA-N
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Description

2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid can be achieved through various synthetic routes. One common method involves the oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones using molecular iodine under sealed tube conditions at 100°C . Another method involves heating the substrate in polyphosphoric acid at 130°C for 2 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for oxidative dehydrogenation , and polyphosphoric acid for heating . The conditions typically involve controlled temperatures and sealed environments to ensure the desired reactions occur efficiently.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as azabenzanthrone derivatives, which are potential precursors for the synthesis of menisporphine alkaloids and daurioxoisoaporphines .

Scientific Research Applications

2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6,7-Dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its ability to form stable complexes with metals, such as copper, enhances its potential for therapeutic applications .

Properties

CAS No.

83287-04-1

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

2-(6,7-dimethoxyisoquinolin-1-yl)-5-methoxybenzoic acid

InChI

InChI=1S/C19H17NO5/c1-23-12-4-5-13(15(9-12)19(21)22)18-14-10-17(25-3)16(24-2)8-11(14)6-7-20-18/h4-10H,1-3H3,(H,21,22)

InChI Key

IVFUIBMLKMCJOL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC=CC3=CC(=C(C=C32)OC)OC)C(=O)O

Origin of Product

United States

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